molecular formula C15H15ClO2 B14423544 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene CAS No. 85013-52-1

1-Chloro-3-[ethoxy(phenyl)methoxy]benzene

Cat. No.: B14423544
CAS No.: 85013-52-1
M. Wt: 262.73 g/mol
InChI Key: MZFSLJZZSRUHIM-UHFFFAOYSA-N
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Description

1-Chloro-3-[ethoxy(phenyl)methoxy]benzene is an organic compound with the molecular formula C15H15ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to introduce the chlorine atom. Subsequently, the ethoxy and phenylmethoxy groups are introduced through further substitution reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-[ethoxy(phenyl)methoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-[ethoxy(phenyl)methoxy]benzene is unique due to the presence of both ethoxy and phenylmethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

85013-52-1

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

1-chloro-3-[ethoxy(phenyl)methoxy]benzene

InChI

InChI=1S/C15H15ClO2/c1-2-17-15(12-7-4-3-5-8-12)18-14-10-6-9-13(16)11-14/h3-11,15H,2H2,1H3

InChI Key

MZFSLJZZSRUHIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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